2-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile
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Description
2-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C16H15F3N4O and its molecular weight is 336.318. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Reduction and Synthesis Optimization
One study detailed the stereospecific scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist, showcasing the enzymatic reduction of α-bromoketone towards the preparation of key precursors for further chemical transformations. This process highlights the importance of regioselective and stereospecific epoxide ring-opening reactions, alongside improvements in 1,2,4-oxadiazole formation, hydrolysis, and crystallization techniques (Xiaoping Hou et al., 2017).
Antibacterial Activity of Oxadiazole Derivatives
Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated the synthesis of compounds through a series of steps leading to structures with moderate to high antibacterial activity. This study underscores the biological relevance of 1,3,4-oxadiazole bearing compounds due to their diverse biological activities (H. Khalid et al., 2016).
Cycloaddition Reactions and Chemical Synthesis
Another investigation explored the 1,3-dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates, leading to the formation of various heterocyclic compounds including 5-arylthio-1,2,4-oxadiazoles. This research provides insights into the versatility of aryl thiocyanates acting as dipolarophiles in cycloaddition reactions, which is fundamental for the synthesis of heterocyclic structures (Derek J. Greig et al., 1987).
Antimicrobial and Anti-inflammatory Properties
The synthesis and evaluation of antimicrobial activity of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles highlighted the significant antibacterial and moderate antifungal activities of these compounds. Such studies are crucial for understanding the structure-activity relationship in drug discovery processes (S. Vankadari et al., 2013).
Corrosion Inhibition and Material Science
Research into the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid demonstrates the application of these compounds beyond biological activities. This study utilized physicochemical and theoretical methods to assess the effectiveness of these derivatives as corrosion inhibitors, highlighting their potential in material science applications (P. Ammal et al., 2018).
Properties
IUPAC Name |
2-[[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)15-22-21-14(24-15)11-5-7-23(8-6-11)10-13-4-2-1-3-12(13)9-20/h1-4,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZICQTYKRIPDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.